(2-Ethylphenyl)isobutylamine chemical properties
(2-Ethylphenyl)isobutylamine chemical properties
An In-depth Technical Guide to the Chemical Properties of (2-Ethylphenyl)isobutylamine
Introduction and Chemical Identity
(2-Ethylphenyl)isobutylamine, systematically named N-(2-ethylphenyl)-2-methylpropan-1-amine , is a secondary aromatic amine. Its structure incorporates a 2-ethylaniline moiety N-alkyated with an isobutyl group. This combination suggests a molecule with properties influenced by both the steric bulk of the isobutyl group and the electronic characteristics of the substituted benzene ring. As a derivative of aniline, it belongs to a class of compounds widely utilized as intermediates in the synthesis of dyes, pharmaceuticals, and polymers.[1][2] The introduction of alkyl groups on the nitrogen atom and the aromatic ring is a common strategy to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability.[1]
This document serves as a technical guide for researchers, providing a predictive framework for the synthesis, characterization, and handling of this compound.
Predicted Physicochemical Properties
The physicochemical properties of an N-alkylaniline are determined by a balance of inductive effects from the alkyl groups, steric hindrance around the nitrogen, and solvation effects.[1] The following table summarizes the predicted properties for N-(2-ethylphenyl)isobutylamine.
| Property | Predicted Value / Information | Rationale / Reference |
| IUPAC Name | N-(2-ethylphenyl)-2-methylpropan-1-amine | Standard Nomenclature |
| Synonyms | (2-Ethylphenyl)isobutylamine | Common Naming Convention |
| CAS Number | Not Assigned | Not found in major chemical databases. |
| Molecular Formula | C₁₂H₁₉N | Derived from structure. |
| Molecular Weight | 177.29 g/mol | Calculated from molecular formula. |
| Predicted Boiling Point | ~230-245 °C | Extrapolated from similar N-alkylanilines. N-ethylaniline boils at 204-205°C.[3] The larger alkyl groups will increase the boiling point. |
| Predicted pKa (conjugate acid) | ~4.8 - 5.2 | N-alkylation increases electron density on the nitrogen via induction, but this is offset by steric hindrance and reduced solvation of the conjugate acid. The pKa of N-ethylaniline's conjugate acid is 5.11.[3] |
| Predicted logP | ~3.5 - 4.0 | N-alkylation significantly increases lipophilicity.[1] N-ethylaniline has a logP of 2.23.[3] The addition of a C4H9 and C2H5 group will substantially increase this value. |
| Predicted Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone, toluene). | Typical for aromatic amines of this molecular weight. |
| Appearance | Predicted to be a colorless to brown liquid. | 2-Ethylaniline is a brown liquid.[4] |
Synthesis and Purification
A reliable and common method for the synthesis of secondary amines is a two-step process involving the acylation of a primary amine to form an amide, followed by the reduction of the amide.[5] This approach offers high yields and avoids issues of over-alkylation that can occur in direct alkylation methods.
Proposed Synthetic Pathway: Acylation-Reduction
The proposed synthesis involves the reaction of 2-ethylaniline with isobutyryl chloride to form the intermediate N-(2-ethylphenyl)isobutyramide, which is then reduced using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).[6]
Caption: Proposed two-step synthesis of N-(2-ethylphenyl)isobutylamine.
Experimental Protocol
Step 1: Synthesis of N-(2-ethylphenyl)isobutyramide
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To a stirred solution of 2-ethylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.
-
Add isobutyryl chloride (1.1 eq) dropwise to the solution, ensuring the temperature does not rise above 5-10 °C.[7][8] The formation of a precipitate (triethylamine hydrochloride) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting aniline is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-ethylphenyl)isobutyramide, which can be purified by recrystallization or column chromatography.
Step 2: Reduction of N-(2-ethylphenyl)isobutyramide to N-(2-ethylphenyl)isobutylamine
CAUTION: Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere.
-
In a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF).
-
Dissolve the N-(2-ethylphenyl)isobutyramide (1.0 eq) from Step 1 in dry THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or diethyl ether.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation.
Alternative Synthetic Route: Reductive Amination
An alternative one-pot synthesis involves the reductive amination of 2-ethylaniline with isobutyraldehyde.[9] The aniline and aldehyde are mixed, often with an acid catalyst, to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method can be highly efficient and avoids the use of LiAlH₄.[10]
Predicted Spectroscopic and Analytical Characterization
The following spectroscopic data are predicted for the successful identification and characterization of N-(2-ethylphenyl)isobutylamine.
| Technique | Predicted Features |
| ¹H NMR | ~7.2-6.8 ppm (m, 4H): Aromatic protons of the 2-ethylphenyl group. ~3.0-2.8 ppm (d, 2H): Methylene protons (-CH₂-) of the isobutyl group, coupled to the adjacent methine proton. ~2.7 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons. ~2.0-1.8 ppm (m, 1H): Methine proton (-CH-) of the isobutyl group. ~1.3 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group. ~1.0 ppm (d, 6H): Two equivalent methyl protons (-CH₃) of the isobutyl group. Variable (br s, 1H): N-H proton; position and shape are dependent on solvent and concentration. Signal will disappear upon D₂O exchange.[11] |
| ¹³C NMR | ~145-148 ppm: Aromatic C-N. ~135-138 ppm: Aromatic C-CH₂CH₃. ~130-115 ppm: Other aromatic C-H carbons. ~55-52 ppm: Isobutyl -CH₂-. ~28-26 ppm: Isobutyl -CH-. ~25-23 ppm: Ethyl -CH₂-. ~21-19 ppm: Isobutyl -CH₃. ~15-13 ppm: Ethyl -CH₃. |
| IR Spectroscopy | ~3400-3300 cm⁻¹ (weak, sharp): Secondary amine N-H stretch.[12][13] ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretch. ~2960-2850 cm⁻¹ (strong): Aliphatic C-H stretch. ~1600 & ~1500 cm⁻¹ (medium-strong): Aromatic C=C ring stretching. ~1335-1250 cm⁻¹ (strong): Aromatic C-N stretch.[12] |
| Mass Spectrometry (EI) | m/z 177 (M⁺): Molecular ion peak, expected to be of moderate to strong intensity. m/z 162 (M-15): Loss of a methyl radical (•CH₃) from the ethyl group. m/z 134 (M-43): α-cleavage, loss of an isopropyl radical (•CH(CH₃)₂), a major characteristic fragmentation for alkylamines.[11][14] m/z 120: Benzylic cleavage, loss of the isobutyl group. |
Chemical Reactivity and Stability
The reactivity of N-(2-ethylphenyl)isobutylamine is dictated by the secondary amine and the substituted aromatic ring.
Caption: Key reactivity sites of N-(2-ethylphenyl)isobutylamine.
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Basicity: The nitrogen lone pair makes the molecule basic. It will readily react with acids to form ammonium salts. Its basicity is expected to be slightly higher than aniline due to the electron-donating alkyl groups but may be attenuated by steric hindrance.[1]
-
Nucleophilicity: As a secondary amine, it is a potent nucleophile and will react with electrophiles.
-
N-Acylation: Rapid reaction with acyl chlorides or anhydrides to form stable tertiary amides.
-
N-Alkylation: Reaction with alkyl halides to produce tertiary amines.
-
-
Electrophilic Aromatic Substitution: The N-alkylamino group is a strong activating, ortho, para-director for electrophilic aromatic substitution. However, the existing ethyl group at the 2-position and the bulky N-isobutyl group will sterically hinder the 2- and 6-positions. Therefore, substitution is most likely to occur at the 4-position (para to the amine) and possibly the 6-position.
-
Stability and Storage: Aromatic amines are susceptible to oxidation, which often results in discoloration (turning from colorless to yellow or brown). The compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept in a cool, dry place.
Safety and Toxicology
Aromatic amines as a class are considered hazardous and require careful handling.[15][16]
-
Toxicity Profile: Many aromatic amines are toxic and can be readily absorbed through the skin, as well as via inhalation and ingestion.[17] The primary toxic effects include methemoglobinemia (a blood disorder) and a risk of cancer, particularly of the urinary tract.[15] Several aromatic amines are confirmed or suspected human carcinogens.[2][18]
-
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; check compatibility charts), and safety goggles or a face shield.
-
Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of vapors.
-
Exposure Avoidance: Avoid all contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
-
References
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
- Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment.
- Oreate AI. (2024, January 8). Decoding the IR Spectrum of Secondary Amines.
- BenchChem. (2025).
- Taylor & Francis. (n.d.).
- American Chemical Society. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
- American Chemical Society. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- National Research Council. (1981). Aromatic Amines: An Assessment of the Biological and Environmental Effects.
- Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
- Illinois State University. (2015). Infrared Spectroscopy.
- ResearchGate. (2009, August). Recognition and Resolution of Isomeric Alkyl Anilines by Mass Spectrometry.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 68525, N-Allylaniline. Retrieved from [Link].
- Semiotic AI. (2012). Recognition and resolution of isomeric alkyl anilines by mass spectrometry.
- FooDB. (2010, April 8). Showing Compound N-Ethylaniline (FDB004541).
- National Institutes of Health. (2023, December 14).
- American Chemical Society. (1992). Synthesis, characterization, and properties of poly(N-alkylanilines). Macromolecules.
-
PrepChem.com. Synthesis of isobutylamine. Retrieved from [Link].
- University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines.
- American Chemical Society. (1969). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society.
- NIST/EPA/NIH Mass Spectral Library.
- Wikipedia. (n.d.).
- National Center for Biotechnology Information. (2014, November 7).
- Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.
- Chemistry LibreTexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4.
- Chemistry Stack Exchange. (2017, August 26). Byproducts of LiAlH4 reduction of amides.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11357, 2-Ethylaniline. Retrieved from [Link].
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2018, November 23).
- Automated Topology Builder. (n.d.). Isobutylamine | C4H11N | MD Topology | NMR | X-Ray.
- National Institutes of Health. (n.d.). Unexpected synthesis and crystal structure of N-{2-[2-(2-acetylethenyl)phenoxy]ethyl}-N-ethenyl-4-methylbenzenesulfonamide.
- Yao, R. S., et al. (n.d.).
- Homework.Study.com. (n.d.).
- National Center for Biotechnology Information. (2021, November 8).
- Structure Determination of Organic Compounds. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Wikipedia. (n.d.). Isobutylamine.
- Google Patents. (n.d.). CN1796359A - Method for synthesizing vanillin ester isobutyric acid through method of acyl chloride.
- MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers.
- ESA-IPB. (n.d.).
- ResearchGate. (2006, August). Acylation of toluene with isobutyryl chloride.
- ChemicalBook. (n.d.). Isobutylamine(78-81-9) 13C NMR spectrum.
- ChemicalBook. (n.d.). Isobutyryl chloride synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Showing Compound N-Ethylaniline (FDB004541) - FooDB [foodb.ca]
- 4. 2-Ethylaniline | C8H11N | CID 11357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. CN1796359A - Method for synthesizing vanillin ester isobutyric acid through method of acyl chloride - Google Patents [patents.google.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. homework.study.com [homework.study.com]
- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 14. whitman.edu [whitman.edu]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
